molecular formula C25H28N2O2 B2526908 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898458-19-0

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No.: B2526908
CAS No.: 898458-19-0
M. Wt: 388.511
InChI Key: VEKJLYVUSWSVKQ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a complex organic compound that features a tert-butyl group, a furan ring, an indoline moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

  • Introduction of the Indoline Moiety: : The indoline moiety can be introduced through a nucleophilic substitution reaction. For instance, 2-bromoethyl indoline can be reacted with the benzamide derivative to form the desired product.

  • Attachment of the Furan Ring: : The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

  • Reduction: : The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The indoline moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, Lewis acids

Major Products

    Oxidation: Furan epoxides

    Reduction: Amines

    Substitution: Various substituted indoline derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and indoline moieties could facilitate binding to specific molecular targets, while the benzamide group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(2-(furan-2-yl)ethyl)benzamide: Lacks the indoline moiety, potentially reducing its biological activity.

    N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Lacks the tert-butyl group, which might affect its stability and reactivity.

    4-(tert-butyl)-N-(2-(indolin-1-yl)ethyl)benzamide: Lacks the furan ring, possibly altering its chemical properties and applications.

Uniqueness

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is unique due to the combination of its tert-butyl, furan, indoline, and benzamide groups. This combination provides a versatile scaffold for chemical modifications and potential biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-25(2,3)20-12-10-19(11-13-20)24(28)26-17-22(23-9-6-16-29-23)27-15-14-18-7-4-5-8-21(18)27/h4-13,16,22H,14-15,17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKJLYVUSWSVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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